(4-Methylisoxazol-3-yl)methanol
Overview
Description
“(4-Methylisoxazol-3-yl)methanol” is a chemical compound with the molecular formula C5H7NO2 . It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of “(4-Methylisoxazol-3-yl)methanol” consists of a five-membered isoxazole ring with a methyl group attached to the 4th carbon and a methanol group attached to the 3rd carbon .
Chemical Reactions Analysis
Isoxazole derivatives have been synthesized using various reactions. For instance, the reaction of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux conditions has been reported . Another method involves a three-component reaction between aromatic aldehydes, ethyl .
Scientific Research Applications
Medicinal Chemistry
Isoxazole, which includes “(4-Methylisoxazol-3-yl)methanol”, is an important family of five-membered heterocycles. It has a wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Antifungal Activities
A series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, which include “(4-Methylisoxazol-3-yl)methanol”, were synthesized and tested for in vitro antifungal activities against B. cinerea and R. cerealis .
Synthesis of Novel Compounds
“(4-Methylisoxazol-3-yl)methanol” can be used in the synthesis of novel compounds. For instance, nine new S-β-D-glucosides containing 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols were synthesized by the direct glycosylation of 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols .
Biological Activity
Many isoxazoles, including “(4-Methylisoxazol-3-yl)methanol”, possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Medicinal Chemistry Research
Isoxazole, which includes “(4-Methylisoxazol-3-yl)methanol”, is one of the 100 cyclic systems that are most often found in small molecule drugs . It has been the subject of research in medicinal chemistry over the past decades .
Synthetic Chemistry
The presence of the labile N–O bond in the isoxazole ring, which includes “(4-Methylisoxazol-3-yl)methanol”, allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
(4-methyl-1,2-oxazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBGXLNOIQJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylisoxazol-3-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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